molecular formula C15H14O4 B1348940 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 92549-46-7

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No. B1348940
CAS RN: 92549-46-7
M. Wt: 258.27 g/mol
InChI Key: MNDXXAUUVUMRBM-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (DMPE) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in the laboratory and in research. DMPE is a derivative of phenol and is a member of the phenyl ketone family. It has a variety of characteristics that make it a valuable tool for scientists, including its solubility in organic solvents and its stability in the presence of light, heat, and air.

Scientific Research Applications

Heterocyclization and Chemical Synthesis

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone and its derivatives have been utilized in chemical synthesis, particularly in reactions leading to the formation of heterocyclic compounds. Moskvina et al. (2015) demonstrated that using 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, forming an isoflavone. Additionally, reactions with N,O- and N,N-binucleophiles were studied, resulting in the synthesis of compounds like 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Anti-Platelet Aggregation Agents

Compounds derived from this compound have been synthesized and evaluated for their potential in inhibiting platelet aggregation. Akamanchi et al. (1999) synthesized paeonol and several substituted 1-(2-hydroxy-phenyl)ethanone derivatives, finding that some of these compounds exhibited significant anti-platelet aggregation properties (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Crystal Structure Analysis

The compound and its analogues have been a subject of crystal structure analysis to understand their molecular conformation and characteristics. For instance, Xiaoping Rao et al. (2014) analyzed the crystal structure of a derivative, providing insights into its conformation and bond arrangements (Rao, Cui, & Zheng, 2014).

Antimicrobial and Antifungal Applications

Derivatives of this compound have shown potential in antimicrobial and antifungal applications. Zhao et al. (2007) isolated several constituents from Cynanchum otophyllum, among which a derivative exhibited antifungal activity (Zhao, Shen, He, Mu, & Hao, 2007).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-15-5-3-2-4-10(15)8-13(17)12-7-6-11(16)9-14(12)18/h2-7,9,16,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDXXAUUVUMRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352566
Record name 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92549-46-7
Record name 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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